5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the butoxy group, fluorobenzyl ether, and methoxyphenyl group onto the isoxazole core. Researchers have explored various synthetic routes, including radical approaches and transition-metal-catalyzed reactions. Notably, pinacol boronic esters have been utilized as valuable building blocks in the synthesis of related compounds .
Molecular Structure Analysis
The molecular formula of 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is C22H28FNO4 , with a molecular weight of approximately 389.5 g/mol . The compound’s structure consists of a tetrahydroisoxazole ring fused with an aromatic moiety, including the fluorobenzyl and methoxyphenyl substituents. The butoxy group extends from the isoxazole ring.
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Potential reactions include nucleophilic substitutions, oxidative transformations, and ring-opening reactions. Researchers have explored its participation in hydromethylation reactions, which can lead to valuable products. For instance, the anti-Markovnikov hydromethylation of alkenes has been achieved using protodeboronation of alkyl boronic esters in the presence of a radical initiator .
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6297–6302. Link : Smolecule. (n.d.). 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole. Link
Properties
IUPAC Name |
5-butoxy-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO4/c1-4-5-12-26-22-14-19(24(2)28-22)17-8-11-20(21(13-17)25-3)27-15-16-6-9-18(23)10-7-16/h6-11,13,19,22H,4-5,12,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWVYGFZPKXLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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